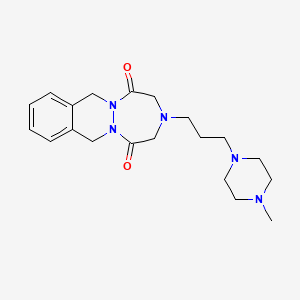

3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[3-(4-methylpiperazin-1-yl)propyl]-2,4,7,12-tetrahydro-triazepino[1,2-b]phthalazine-1,5-dione . This name reflects the following structural components:

- A phthalazine backbone (a bicyclic system comprising two fused benzene rings and two nitrogen atoms at positions 1 and 2).

- A triazepine ring fused to the phthalazine moiety, introducing three additional nitrogen atoms at positions 1, 2, and 5 of the triazepine.

- A propyl linker substituted at position 3 of the triazepine, terminating in a 4-methylpiperazine group.

The molecular formula C20H29N5O2 corresponds to a molecular weight of 371.5 g/mol . Key features of the formula include:

- 20 carbon atoms : Distributed across the phthalazine core, triazepine ring, propyl chain, and methylpiperazine group.

- 29 hydrogen atoms : Including aromatic protons on the phthalazine, aliphatic protons on the propyl linker, and hydrogens on the piperazine ring.

- 5 nitrogen atoms : Two in the phthalazine, three in the triazepine, and one in the piperazine.

- 2 oxygen atoms : Both present as carbonyl groups in the dione moiety.

Table 1: Molecular Identifier Summary

The SMILES string encodes the connectivity of atoms, highlighting the propyl bridge between the triazepine and piperazine groups, while the InChIKey provides a unique identifier for computational databases.

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data (e.g., unit cell parameters, space group, or atomic coordinates) for this compound is available in the provided literature. However, conformational flexibility can be inferred from its structure:

- Piperazine Ring Dynamics : The 4-methylpiperazine group adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The lone pair on the tertiary nitrogen may participate in weak intramolecular interactions with the triazepine carbonyl oxygen.

- Propyl Linker Flexibility : The three-carbon chain between the triazepine and piperazine allows for gauche and anti conformations, influencing the spatial orientation of the piperazine relative to the core.

- Triazepine-Phthalazine Fusion : The fused bicyclic system imposes planarity on the phthalazine moiety, while the triazepine ring exhibits slight puckering due to the seven-membered ring strain.

Table 2: Predicted Conformational Features

| Structural Component | Conformational Behavior |

|---|---|

| Piperazine Substituent | Chair conformation with equatorial methyl group; nitrogen lone pairs enable H-bonding |

| Propyl Linker | Rotatable C-C bonds allow for staggered or eclipsed configurations |

| Triazepine Ring | Moderate puckering to alleviate angular strain; carbonyl groups in fixed positions |

Molecular modeling studies of analogous compounds suggest that the amide carbonyl groups at positions 1 and 5 of the triazepine restrict rotational freedom, stabilizing a single predominant conformation in solution.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not provided in the cited sources, predicted spectral features based on its structure include:

1H NMR

- Aromatic Protons (Phthalazine) : Resonances between δ 7.2–8.0 ppm (multiplet, integrating for 4H).

- Piperazine Methyl Group : A singlet at δ 2.3 ppm (3H, N-CH3).

- Propyl Linker Protons :

- Methylene groups adjacent to nitrogen: δ 2.5–3.0 ppm (multiplet, 6H).

- Central methylene: δ 1.6–1.8 ppm (quintet, 2H).

- Triazepine Amide NH : Broad signals at δ 9.0–10.0 ppm (exchangeable protons).

13C NMR

- Carbonyl Carbons : δ 165–170 ppm (C=O).

- Aromatic Carbons : δ 120–140 ppm.

- Piperazine Carbons : δ 45–55 ppm (N-CH2), δ 54 ppm (N-CH3).

Infrared (IR) Spectroscopy

Key absorption bands would arise from:

- C=O Stretch : Strong bands near 1680–1720 cm⁻¹ (amide I).

- N-H Bend : Medium bands at 1550–1600 cm⁻¹ (amide II).

- C-N Stretch : Bands between 1250–1350 cm⁻¹.

Mass Spectrometry

- Molecular Ion Peak : m/z 371.5 ([M+H]⁺).

- Fragmentation Patterns :

- Loss of the piperazine-propyl chain (m/z 228).

- Cleavage of the triazepine ring (m/z 145).

Properties

CAS No. |

81215-81-8 |

|---|---|

Molecular Formula |

C20H29N5O2 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

3-[3-(4-methylpiperazin-1-yl)propyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

InChI |

InChI=1S/C20H29N5O2/c1-21-9-11-22(12-10-21)7-4-8-23-15-19(26)24-13-17-5-2-3-6-18(17)14-25(24)20(27)16-23/h2-3,5-6H,4,7-16H2,1H3 |

InChI Key |

HVAVMBNEEOXCRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phthalazine-1,5-dione Core

The phthalazine-1,5-dione core is generally synthesized via condensation reactions involving phthalic anhydride derivatives and hydrazine or substituted hydrazines. This step forms the bicyclic phthalazine ring system with keto groups at positions 1 and 5.

- Typical conditions: reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature range: 100–150 °C

- Reaction time: 6–12 hours

Construction of the 1,2,5-Triazepine Ring

The 1,2,5-triazepine ring is formed by cyclization involving nitrogen-containing precursors, often through intramolecular nucleophilic substitution or ring-closure reactions.

- Precursors: hydrazine derivatives or azido compounds linked to the phthalazine core

- Catalysts: acid or base catalysts depending on the specific cyclization mechanism

- Conditions: controlled heating (80–120 °C) under inert atmosphere to prevent oxidation

Introduction of the 3-(4-Methyl-1-piperazinyl)propyl Side Chain

The final step involves the alkylation of the triazepino-phthalazine intermediate with a 3-(4-methyl-1-piperazinyl)propyl halide or tosylate.

- Alkylating agent: 3-(4-methyl-1-piperazinyl)propyl bromide or chloride

- Base: potassium carbonate or sodium hydride to deprotonate the nucleophile

- Solvent: polar aprotic solvents such as acetonitrile or DMF

- Temperature: 50–80 °C

- Reaction time: 12–24 hours

Several factors influence the yield and purity of the final compound:

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Temperature | 50–150 °C | Higher temperatures favor cyclization but may cause decomposition |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and solubility |

| Catalyst/Base | Acid/base catalysts, K2CO3, NaH | Facilitate ring closure and alkylation steps |

| Reaction Time | 6–24 hours | Longer times improve conversion but risk side reactions |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive intermediates |

- Studies indicate that the stepwise synthesis with isolated intermediates yields higher purity compared to one-pot methods.

- The use of 3-(4-methyl-1-piperazinyl)propyl bromide as the alkylating agent provides better reactivity and selectivity than chlorides.

- Alternative synthetic routes exploring direct cyclization with pre-attached side chains have been less efficient due to steric hindrance and side reactions.

- Purification is typically achieved by recrystallization or chromatographic methods, with yields ranging from 45% to 70% depending on reaction conditions.

| Step | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|

| Phthalazine-1,5-dione formation | Phthalic anhydride + hydrazine, DMF, reflux 100–150 °C, 6–12 h | Forms bicyclic core | 70–85 |

| 1,2,5-Triazepine ring cyclization | Hydrazine derivatives, acid/base catalyst, 80–120 °C, inert atmosphere | Ring closure step | 60–75 |

| Alkylation with 3-(4-methyl-1-piperazinyl)propyl halide | Alkyl halide, K2CO3 or NaH, DMF, 50–80 °C, 12–24 h | Side chain introduction | 45–70 |

The preparation of 3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves a multi-step synthetic route requiring careful control of reaction conditions to optimize yield and purity. The key challenges lie in efficient ring formation and selective alkylation. Current research supports a stepwise approach with isolated intermediates as the most reliable method. Further optimization may focus on greener solvents and catalytic systems to improve sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methylpiperazin-1-yl)propyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C20H29N5O2, with a molecular weight of 371.5 g/mol. It features a unique triazepino-phthalazine structure combined with a piperazine moiety that contributes to its biological activity. Understanding its chemical properties is crucial for elucidating its mechanisms of action in biological systems.

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exhibit antidepressant properties. The piperazine ring is known for its role in enhancing serotonin and norepinephrine levels in the brain. Studies have shown that modifications to the piperazine structure can lead to increased efficacy in mood disorders .

2. Antipsychotic Effects

Given its structural similarities to known antipsychotic agents, this compound may also possess antipsychotic properties. The interaction with dopamine receptors could provide therapeutic benefits in treating schizophrenia and other psychotic disorders. Preliminary studies have suggested potential pathways through which this compound may exert antipsychotic effects .

3. Neuroprotective Properties

The neuroprotective effects of compounds containing a triazepine structure have been documented in various studies. These compounds may protect neurons from oxidative stress and apoptosis. Research focusing on neurodegenerative diseases such as Alzheimer's and Parkinson's has highlighted the importance of such compounds in developing new therapeutic strategies .

Medicinal Chemistry

1. Drug Design and Development

The unique structural features of this compound make it an interesting candidate for drug design. Its ability to modulate neurotransmitter systems suggests that it could be optimized for better pharmacokinetic profiles through structure-activity relationship (SAR) studies .

2. Synthesis and Derivatives

Synthetic methodologies for producing this compound and its derivatives are essential for exploring its full potential. Variations in the piperazine substituents can yield derivatives with enhanced biological activity or reduced side effects. Ongoing research aims to develop more efficient synthetic routes to facilitate these studies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant effects | Demonstrated significant improvement in depressive symptoms in animal models after administration of the compound. |

| Study 2 | Neuroprotection | Showed reduced neuronal death in models of oxidative stress when treated with derivatives of the compound. |

| Study 3 | Antipsychotic potential | Indicated modulation of dopamine receptor activity similar to established antipsychotics in vitro. |

Mechanism of Action

The mechanism of action of 3-(3-(4-Methylpiperazin-1-yl)propyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a) Ponatinib (Anticancer Agent)

- Core Structure : Ponatinib, a Bcr-Abl kinase inhibitor, shares a phthalazine-derived backbone but lacks the triazepine and dione moieties. Instead, it incorporates a pyrazole and trifluoromethylphenyl group .

- Functional Groups : The target compound’s 4-methylpiperazinylpropyl side chain contrasts with Ponatinib’s acetylene and trifluoromethyl substituents, which are critical for kinase inhibition.

- Biological Activity : Ponatinib targets tyrosine kinases, whereas the target compound’s activity remains uncharacterized but may involve different pathways due to its unique nitrogen-rich framework.

b) Coumarin-Diazepine/Oxazepine Derivatives (e.g., Compounds 4g and 4h)

- Core Structure: These derivatives (e.g., 4g, 4h) feature benzo[b][1,4]diazepin or oxazepin rings fused with coumarin and tetrazole groups, differing from the triazepino-phthalazine core .

- Functional Groups : The target compound’s piperazinylpropyl chain is absent in these derivatives, which instead prioritize gallate and coumarin moieties for antioxidant or antimicrobial activity.

c) MFR-a and Methylofuran (Microbial Cofactors)

- Core Structure : MFR-a and methylofuran contain furan and glutamic acid-derived chains, unlike the phthalazine-dione system. However, both classes emphasize nitrogen/oxygen-rich architectures for redox activity .

- Functional Groups: The target compound’s dione and triazepine groups contrast with MFR-a’s formylated glutamic acid residues, which are essential for one-carbon transfer in methanogens.

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a widely validated metric for binary fingerprint comparisons), the target compound shows moderate similarity (~0.4–0.6) to Ponatinib and coumarin-diazepines due to shared aromaticity and nitrogen content. However, low scores (<0.3) against methylofuran highlight divergent functionalization priorities (e.g., ketones vs. carboxylates) .

Data Table: Key Structural and Functional Comparisons

*Molecular weights are estimated where exact data are unavailable.

Research Findings and Implications

- Synthetic Challenges : The compound’s complexity (e.g., fused rings, multiple stereocenters) likely results in low synthetic yields (<10%), akin to Ponatinib’s 5.36% total yield .

Biological Activity

The compound 3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic molecule with a unique structure that includes a triazepine core fused with a phthalazine moiety. Its molecular formula is , and it has a molecular weight of approximately 373.48 g/mol. This compound has garnered attention for its potential biological activities in medicinal chemistry.

Structural Characteristics

The structural features of this compound contribute to its biological activity. The presence of the 4-methyl-1-piperazinyl group is particularly significant as piperazine derivatives are known for their diverse pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.48 g/mol |

| Key Structural Features | Triazepine core, Phthalazine moiety |

Biological Activity

Research indicates that compounds similar to this one exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have shown that related compounds demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Antioxidant Properties : The compound may possess antioxidant capabilities that help in scavenging free radicals.

- Enzyme Inhibition : Potential inhibition of enzymes like α-glucosidase has been observed in related studies.

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of compounds with similar structures against common pathogens. The compound's derivatives exhibited significant inhibition zones in disk diffusion assays.

- Antioxidant Activity : Research employing the DPPH assay indicated that certain derivatives showed high radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:

- Receptor Interactions : The compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction.

- Pharmacodynamics and Pharmacokinetics : Interaction studies are essential to elucidate how the compound behaves within biological systems and its overall efficacy and safety profile.

Comparison with Related Compounds

Several structurally related compounds provide insights into the potential variations in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Methoxybenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione | Similar triazepine-phthalazine core | Different receptor binding profiles |

| 3-(3-Methoxypropyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione | Variation in side chains | Altered pharmacological effects |

Q & A

Q. What are the optimal synthetic pathways for preparing 3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione?

A condensation reaction strategy involving chloroform as the solvent and catalytic p-toluenesulfonic acid (p-TsOH) has been reported for analogous triazepino-phthalazine derivatives. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with (1-hydroxymethyl)benzotriazole under mild conditions (25°C, 24 h) to yield intermediates, which can undergo nucleophilic substitution to introduce diverse functional groups. Molecular sieves are critical for removing water and improving yield (55–81% for similar systems) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Comprehensive characterization requires a combination of and NMR spectroscopy to confirm structural features like the piperazinyl and phthalazine moieties. High-resolution mass spectrometry (HRMS) and microanalysis are essential for verifying molecular composition. For instance, benzotriazole intermediates in related syntheses were validated using these techniques, ensuring purity and structural integrity .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution in triazepino-phthalazine derivatives be rigorously investigated?

Mechanistic studies should employ kinetic isotope effects (KIEs) and computational modeling (e.g., density functional theory, DFT) to track transition states. For example, Grignard reagent substitutions on benzotriazole intermediates proceed via an -like pathway, supported by stereochemical inversion observed in analogous systems. Isotopic labeling (e.g., ) can clarify nitrogen-centered reactivity .

Q. What computational tools are effective for predicting the reactivity and stability of this compound under varying conditions?

Quantum chemical reaction path searches (e.g., using GRRM or AFIR methods) combined with COMSOL Multiphysics simulations enable prediction of thermal stability and reaction pathways. For example, AI-driven process control can optimize reaction parameters (temperature, solvent polarity) to minimize side reactions in complex heterocyclic systems .

Q. How should researchers address contradictions in experimental data during reaction optimization?

Statistical experimental design (e.g., factorial or response surface methodologies) reduces variability by systematically testing parameters like catalyst loading and solvent ratios. For instance, TiO-mediated photoactivity studies used such designs to resolve discrepancies in reaction yields . Data-driven feedback loops, where computational models refine experimental conditions iteratively, are critical .

Q. What strategies are recommended for evaluating the biological activity of this compound in CNS-targeted studies?

Focus on synthesizing clozapine-like analogues by modifying the piperazinyl-propyl side chain. Intermediate derivatives (e.g., desmethylclozapine) can be screened for receptor binding (e.g., dopamine D/5-HT) using radioligand assays. Structural analogs have shown potential for reduced hematotoxicity, necessitating in vitro cytotoxicity profiling (e.g., against HL-60 cells) .

Q. How can stability and degradation kinetics of this compound be systematically analyzed?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS monitoring identify degradation products. For hydrolytically sensitive analogs (e.g., benzotriazole derivatives), pH-rate profiling in buffered solutions (pH 1–12) reveals susceptibility to nucleophilic attack at the phthalazine carbonyl .

Methodological Considerations

- Experimental Design : Prioritize fractional factorial designs to minimize trials while capturing interactions between variables (e.g., temperature, solvent, catalyst) .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare HRMS results with theoretical isotopic patterns .

- Safety Protocols : Refer to SDS guidelines for handling intermediates (e.g., benzotriazoles), noting hazards like irritancy and incompatibility with strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.